![molecular formula C14H11ClN2O2S2 B2697142 5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 862807-63-4](/img/structure/B2697142.png)

5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

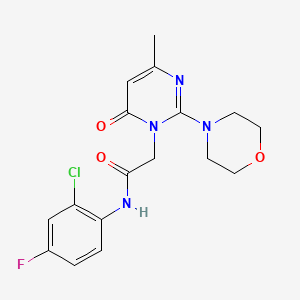

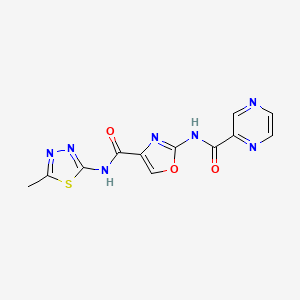

This compound is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . It is part of a novel class of M4 positive allosteric modulators .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular formula of this compound is C14H11ClN2O2S2, with an average mass of 338.832 Da and a monoisotopic mass of 337.995056 Da .Chemical Reactions Analysis

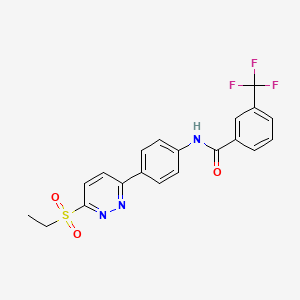

The compounds synthesized in a similar manner were evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Scientific Research Applications

Anti-Inflammatory Activities

The compound has been investigated for its anti-inflammatory properties. Pharmacological screening revealed that several derivatives of this compound exhibit good anti-inflammatory activities with reduced toxicity . These findings suggest potential applications in managing inflammatory conditions.

Antibacterial Potential

Certain benzothiazole derivatives, including compounds related to our target, have demonstrated antibacterial activity. Specifically, some derivatives of this compound were found to be active against Pseudomonas aeruginosa and Escherichia coli, comparable to standard drugs like streptomycin and ampicillin . This suggests a potential role in combating bacterial infections.

Antifungal Activity

While not directly studied for antifungal properties, related pyridazinone derivatives have shown antifungal activity . Given the structural similarities, further exploration of the compound’s antifungal potential could be worthwhile.

Anti-Tubercular Activity

Imidazole-containing compounds, similar in structure to our compound, have been evaluated for anti-tubercular activity. Although not specifically tested, it might be interesting to investigate whether our compound exhibits similar effects against Mycobacterium tuberculosis .

Other Biological Activities

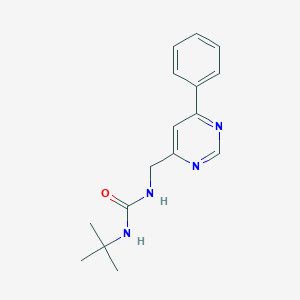

Pyrazoline derivatives, which share some structural features with our compound, have been reported to possess various biological activities, including analgesic, antipyretic, and antirheumatic effects . Exploring these aspects further could reveal additional applications.

Potential Anticancer Properties

While not directly studied for anticancer effects, some substituted pyrazoline derivatives (related to our compound) have shown promise in previous research . Investigating its impact on cancer cells could be an intriguing avenue.

Mechanism of Action

Target of Action

Similar compounds, such as benzothiazole derivatives, have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Benzothiazole derivatives have been reported to possess various biological activities, which suggests that they may interact with their targets in a variety of ways .

Biochemical Pathways

Benzothiazole derivatives have been reported to possess various biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

Similar compounds, such as benzothiazole derivatives, have been reported to exhibit a wide range of biological activities, suggesting that they may have favorable pharmacokinetic properties .

Result of Action

Benzothiazole derivatives have been reported to possess various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

Similar compounds, such as benzothiazole derivatives, have been reported to exhibit a wide range of biological activities, suggesting that they may be influenced by various environmental factors .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists. The aim is to synthesize and investigate new structural prototypes with more effective pharmacological activity . The discovery and development of a novel class of M4 positive allosteric modulators, culminating in the discovery of ML293, exhibited modest potency at the human M4 receptor .

properties

IUPAC Name |

5-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2S2/c1-7-3-4-8(19-2)11-12(7)21-14(16-11)17-13(18)9-5-6-10(15)20-9/h3-6H,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTRETIUCYZFIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-6-fluorobenzenecarbonitrile](/img/structure/B2697062.png)

![dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate](/img/structure/B2697063.png)

![N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2697074.png)

![N-(2-ethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2697075.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2697077.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2697080.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2697081.png)

![methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2697082.png)